molecular formula C19H19N5O3 B2734316 3-(3-oxo-3-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propyl)quinazolin-4(3H)-one CAS No. 2034433-90-2

3-(3-oxo-3-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propyl)quinazolin-4(3H)-one

Cat. No. B2734316
CAS RN: 2034433-90-2
M. Wt: 365.393
InChI Key: LYSLODFNWJBXIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-oxo-3-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propyl)quinazolin-4(3H)-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry.

Scientific Research Applications

Antiviral Activity

Quinazolinone derivatives have been synthesized and evaluated for their antiviral activities. Compounds related to the specified chemical structure have shown efficacy against viruses such as Japanese encephalitis virus (JEV) and Herpes simplex virus type-1 (HSV-I) both in vitro and in vivo. These findings suggest that quinazolinone derivatives could be explored for developing antiviral therapies (Pandey et al., 2008).

Anticancer Agents

Research on quinazolinone derivatives, including those with structural similarities to the specified compound, has revealed their potential as dual-targeted anticancer agents. These compounds have shown potent anti-tubulin activity, which is crucial for cancer cell division and survival. Such studies underscore the promise of quinazolinone derivatives in cancer therapy by targeting key pathways involved in tumor growth and metastasis (Hour et al., 2013).

Antimicrobial Activity

Novel pyridazine derivatives, which share a structural motif with the specified compound, have been synthesized and tested for their antimicrobial properties. These compounds demonstrated potent to weak activity against a range of bacterial and fungal pathogens, indicating their potential use in developing new antimicrobial agents (Behalo et al., 2014).

Antioxidant Properties

Studies on quinazolinone derivatives have also highlighted their potential as antioxidants. Certain synthesized compounds exhibited superior scavenging capacity against free radicals when compared to common antioxidants like ascorbic acid. This property is beneficial for developing therapies aimed at mitigating oxidative stress-related diseases (Al-azawi, 2016).

Analgesic and Anti-inflammatory Agents

Further research into quinazolinone derivatives has revealed compounds with significant analgesic and anti-inflammatory activities. These findings suggest the potential of such compounds in creating new treatments for pain and inflammation, with some derivatives showing comparable or superior efficacy to standard drugs like diclofenac sodium without significant ulcerogenic effects (Alagarsamy et al., 2008).

properties

IUPAC Name

3-[3-oxo-3-(3-pyridazin-3-yloxypyrrolidin-1-yl)propyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c25-18(23-10-7-14(12-23)27-17-6-3-9-21-22-17)8-11-24-13-20-16-5-2-1-4-15(16)19(24)26/h1-6,9,13-14H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSLODFNWJBXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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